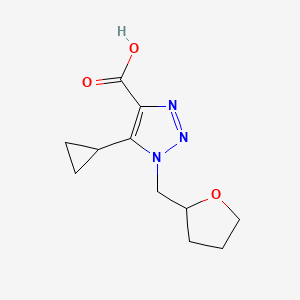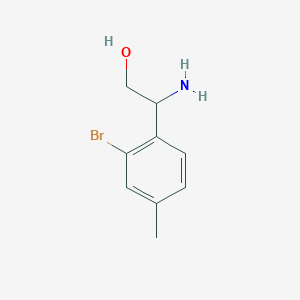
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylethylamine, featuring a bromine atom and a methyl group on the benzene ring, as well as an amino group and a hydroxyl group on the ethan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 2-methylphenylethylamine followed by the introduction of the hydroxyl group. One common method is as follows:
Bromination: 2-Methylphenylethylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the para position relative to the methyl group.
Hydroxylation: The resulting 2-bromo-4-methylphenylethylamine is then subjected to hydroxylation using a reagent like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-amino-2-(2-bromo-4-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(4-methylphenyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(2-hydroxy-4-methylphenyl)ethan-1-ol.
Applications De Recherche Scientifique
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-methylphenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage instead of a hydroxyl group.
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: Positional isomer with the bromine and methyl groups swapped.
Uniqueness
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications in research and potential therapeutic uses.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-amino-2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Clé InChI |
NMOXDSQWTAPHGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
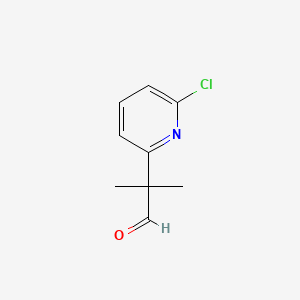

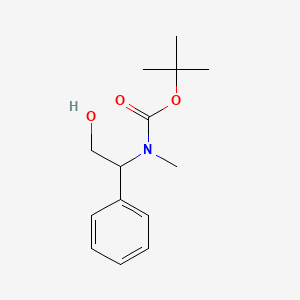

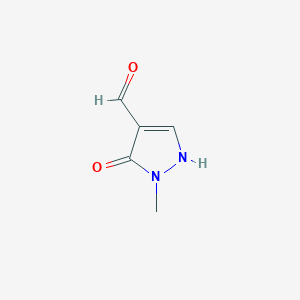
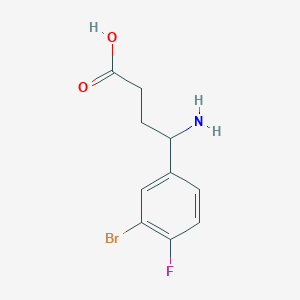

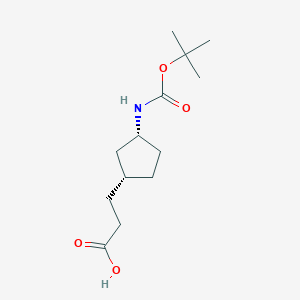
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)

